molecular formula C7H8ClNO3S B2668813 N-(3-chloro-4-hydroxyphenyl)methanesulfonamide CAS No. 321962-11-2

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B2668813
CAS No.: 321962-11-2
M. Wt: 221.66
InChI Key: KFHCRGQSDAWNLS-UHFFFAOYSA-N
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Description

Product Overview N-(3-Chloro-4-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C 7 H 8 ClNO 3 S and a molecular weight of 221.66 g/mol . Its CAS registry number is 321962-11-2 . This compound features both a sulfonamide group and a phenolic hydroxyl group on a chlorinated benzene ring, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical research. Research Applications and Value This compound serves as a key synthetic building block. Its structural motifs, particularly the methanesulfonamide group, are recognized as valuable bioisosteres in medicinal chemistry. Research indicates that acylsulfonamides can serve as effective replacements for carboxylic acids, a strategy often employed to improve the pharmacokinetic properties of drug candidates . For instance, such bioisosteric replacements have been successfully explored in the development of inhibitors for anti-apoptotic proteins like MCL-1, which is a target in oncology research for cancers such as acute myeloid leukemia . The presence of the hydroxyl and chloro substituents on the aromatic ring provides additional sites for chemical modification, allowing researchers to diversify molecular structures and fine-tune the properties of lead compounds during hit-to-lead and lead optimization campaigns. Usage and Handling For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers should conduct all necessary experiments in a professionally equipped laboratory while adhering to appropriate safety protocols.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCRGQSDAWNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chloro-4-hydroxyphenyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-chloro-4-hydroxyphenyl)methanesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class Key References
This compound C₇H₈ClNO₃S 221.66* 3-Cl, 4-OH Not reported
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 3-Cl, 4-CH₃ IRRITANT
N-(3-Methylphenyl)methanesulfonamide C₈H₁₁NO₂S 185.24 3-CH₃ Not reported
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide (10h) C₁₃H₂₁N₃O₂S 283.39 3-(CH₂-diazepane) Not reported

*Calculated based on molecular formula.

Key Observations

Methyl or diazepane substituents (e.g., compound 10h) introduce hydrophobic bulk, reducing solubility but improving membrane permeability .

Spectroscopic Properties

  • Computational studies on N-(3-methylphenyl)methanesulfonamide reveal distinct NMR chemical shifts (e.g., δ ~2.3 ppm for methyl groups) and vibrational modes (e.g., S=O stretches at ~1150–1350 cm⁻¹) . The 3-chloro and 4-hydroxyl substituents in the target compound would alter these profiles due to electron-withdrawing effects and hydrogen bonding .

Biological Activity In SAR studies of 17β-HSD2 inhibitors, analogs with a second aromatic ring (e.g., N-phenethyl derivatives) exhibit enhanced activity due to hydrophobic and π-π interactions . The 4-hydroxyl group in this compound may mimic such interactions, though its direct activity remains uncharacterized in the evidence.

Synthetic and Industrial Relevance

  • Derivatives like compound 10h are synthesized via nucleophilic substitution reactions, emphasizing the versatility of methanesulfonamide scaffolds in drug discovery .

Biological Activity

N-(3-Chloro-4-hydroxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H8_{8}ClN1_{1}O3_{3}S
  • Molecular Weight : Approximately 215.66 g/mol
  • Functional Groups : Contains a chloro group, hydroxyl group, and methanesulfonamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including:

  • Mycobacterium tuberculosis : Demonstrated comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin.
  • Fungal Strains : Effective against certain pathogenic fungi, suggesting a broad-spectrum antimicrobial potential.

This compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages, which are critical mediators in inflammatory responses.

  • IC50_{50} Values : The compound exhibited an IC50_{50} of less than 14 μM for nitric oxide production inhibition, indicating potent anti-inflammatory properties without significant cytotoxicity at therapeutic concentrations .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes involved in key biological processes:

  • Inducible Nitric Oxide Synthase (iNOS) : Inhibits iNOS expression, thus reducing nitric oxide levels during inflammatory responses.
  • Cyclooxygenase (COX) : Shows potential for inhibiting COX enzymes, which are involved in prostaglandin synthesis.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study compared the antimicrobial efficacy of this compound with standard antibiotics. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to ciprofloxacin against several bacterial strains, suggesting its potential as an alternative therapeutic agent.
  • Inflammation Model :
    • In RAW 264.7 macrophage cells, treatment with the compound resulted in a significant reduction in nitric oxide production, confirming its role as an anti-inflammatory agent. The study reported high IC50_{50} values for cytotoxicity, emphasizing its safety profile .
  • Enzyme Activity Inhibition :
    • Research demonstrated that this compound effectively inhibited iNOS and COX-2 activity in a dose-dependent manner, providing insights into its mechanism of action in inflammatory conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(5-Chloro-2-hydroxyphenyl)methanesulfonamideChlorine at position 5Strong antibacterial activity against mycobacterial strains
N-(4-Chloro-2-hydroxyphenyl)methanesulfonamideChlorine at position 4Different antibacterial spectrum compared to 5-chloro variant
N-(3-Chloro-4-methoxyphenyl)methanesulfonamideMethoxy group additionEnhanced lipophilicity may improve bioavailability

This comparison illustrates how slight modifications in the chemical structure can lead to variations in biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-hydroxyphenyl)methanesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of methanesulfonyl chloride with 3-chloro-4-hydroxyaniline. Key steps include:

  • Reaction Control : Maintain pH 8–9 using a bicarbonate buffer to avoid over-sulfonation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity. Monitor by TLC (Rf ~0.4 in ethyl acetate) .
  • Purity Validation : Confirm via melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.5 ppm (doublets for chloro and hydroxy substituents), sulfonamide NH at δ 10.2 ppm (broad singlet). ¹³C NMR confirms sulfonyl (δ 44.1 ppm) and aromatic carbons .
  • IR : Key peaks include S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1160 cm⁻¹) and O–H (phenolic) at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (negative mode) shows [M–H]⁻ at m/z 234.5 (calculated for C₇H₆ClNO₃S: 234.98) .

Q. How can researchers predict and experimentally validate the solubility and stability of this compound?

  • Methodological Answer :

  • Solubility Prediction : Use Abraham solvation parameters or software like ACD/Labs. Experimentally, perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Expected solubility: ~2.5 mg/mL in DMSO, <0.1 mg/mL in water .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of sulfonamide or oxidation of phenolic groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL ( ) for small-molecule refinement. For disordered structures, apply PART and ISOR commands to model thermal motion .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .
  • Case Study : In N-(3-chlorophenyl) analogs, hydrogen bonding (N–H···O=S) stabilizes the crystal lattice; compare packing diagrams to identify polymorphic variations .

Q. How can structure-activity relationships (SAR) guide the design of bioactive sulfonamide derivatives?

  • Methodological Answer :

  • Pharmacophore Mapping : The chloro and hydroxy groups enhance binding to targets like carbonic anhydrase. Replace the methanesulfonyl group with aryl sulfonamides (e.g., 4-methylbenzenesulfonyl) to modulate lipophilicity (logP) .
  • Biological Testing : Screen against cancer cell lines (e.g., NCI-60 panel) using COMPARE analysis ( ). For antitumor activity, assess IC50 shifts with structural modifications (e.g., adding diazepanyl groups reduces IC50 from 15 μM to 2.5 μM) .

Q. What experimental designs mitigate batch-to-batch variability in sulfonamide bioactivity studies?

  • Methodological Answer :

  • Standardization : Use strict stoichiometric ratios (1:1.05 amine:sulfonyl chloride) and inert atmospheres (N₂) to minimize side reactions .
  • Batch Analysis : Perform LC-MS to detect trace impurities (e.g., unreacted aniline). Correlate bioactivity with purity thresholds (e.g., IC50 increases by 30% if purity drops below 90%) .
  • Positive Controls : Include reference compounds like E7070 ( ) to validate assay reproducibility.

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with targets like HSP90 (PDB ID: 3D1E). The chloro group shows hydrophobic interactions with Leu48, while sulfonamide oxygen forms hydrogen bonds with Asp54 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .

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